](/img/structure/B1234056.png)

[As(CH3)O2](2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

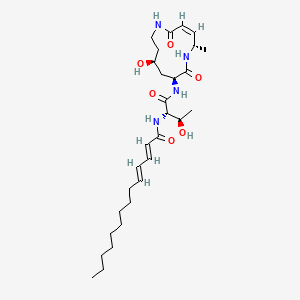

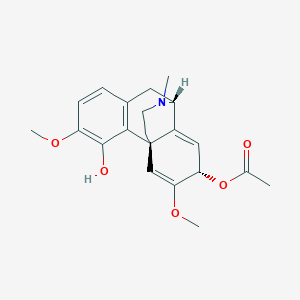

Methylarsonite is an arsenic oxoanion obtained deprotonation of both arsenite OH groups of methylarsonous acid. It derives from an arsonite(2-). It is a conjugate base of a methylarsonous acid.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Metal Complexes

A study by Kadish et al. (2000) explored the synthesis, characterization, and electrochemistry of arsenic, antimony, and bismuth corroles. This included compounds such as [(OEC)AsV(CH3)]+ClO4- and (OEC)M where M = As(III), Sb(III), or Bi(III), and OEC is the trianion of octaethylcorrole. The study focused on the redox reactions of these complexes and their characterization using spectroscopic methods.

Reactivity in Atmospheric and Environmental Chemistry

The reaction of methyl radical (CH3) with O2 and its relevance in atmospheric chemistry was investigated in various studies. For instance, Braun-Unkhoff et al. (1995) and Michael et al. (1999) both examined the CH3 + O2 reaction at high temperatures, which is crucial for understanding the oxidation processes in the Earth's atmosphere.

Environmental Oxidation Processes

The oxidation kinetics of As(III) with various oxidants, crucial for understanding arsenic behavior in the environment, were studied by Dodd et al. (2006). Their research focused on the reaction of As(III) with free available chlorine, ozone, and monochloramine in buffered solutions, providing insights into arsenic redox reactions in the environment and arsenic removal processes.

Application in Analytical Chemistry

The reactivity and analytical performance of oxygen as a cell gas in inductively coupled plasma tandem mass spectrometry were explored by Virgilio et al. (2016). Their research categorized elements based on their reactivity with oxygen and investigated the impact on analytical signal profiles, sensitivities, and limits of detection, which is crucial for accurate and sensitive analytical measurements.

Oxidation of Sulfides

A crown-shaped Ru-substituted arsenotungstate was synthesized and characterized by Han et al. (2018) for the selective oxidation of sulfides using hydrogen peroxide. This research highlights the use of arsenotungstate complexes in catalysis, particularly in the oxidation of sulfides, which is a significant reaction in organic synthesis and environmental chemistry.

Propiedades

Fórmula molecular |

CH3AsO2-2 |

|---|---|

Peso molecular |

121.955 g/mol |

Nombre IUPAC |

methyl(dioxido)arsane |

InChI |

InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |

Clave InChI |

OMPSDEOAXJHSLH-UHFFFAOYSA-N |

SMILES |

C[As]([O-])[O-] |

SMILES canónico |

C[As]([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)

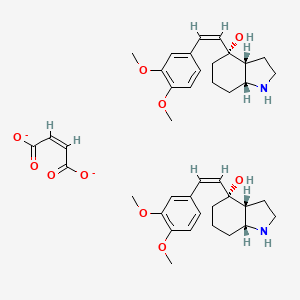

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1233983.png)

![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)

![(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one](/img/structure/B1233992.png)

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)

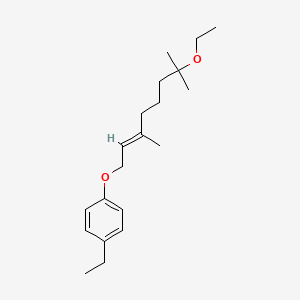

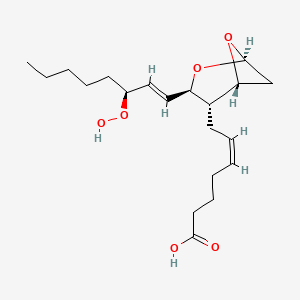

![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)